![molecular formula C11H10ClN3 B1595152 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine CAS No. 91349-35-8](/img/structure/B1595152.png)
6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine
Overview
Description
6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine, also known as CPMP, is a synthetic organic compound with a variety of uses in scientific research. CPMP has been studied for its potential applications in biochemistry, pharmacology, and other scientific fields. It has been used for a variety of purposes, such as studying the mechanism of action of certain drugs, and as a tool for biochemical and physiological research.
Scientific Research Applications
Synthesis of Fluorescent Materials
The derivative 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile has been synthesized from 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine and exhibits strong blue fluorescence . This property is valuable for creating materials that can be used in optical applications, such as organic light-emitting diodes (OLEDs) and other display technologies.
Biological Activity
Pyrimidine derivatives, including those with a 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine structure, are known for their biological activities. They have been studied for their potential antimicrobial, anticancer, anti-inflammatory, and vasodilation effects . This makes them candidates for drug discovery and development in pharmacology.
Thermal Stability Analysis
The thermal gravimetric analysis (TGA) of related compounds shows high thermal stability up to 300°C . This characteristic is crucial for materials used in high-temperature environments, such as in aerospace or automotive industries.
Antifungal and Aromatase Inhibitor Synthesis
Compounds synthesized from 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine, like the triazole and benzoxazolone hybrid molecules, have shown promise as antifungal agents and non-steroidal aromatase inhibitors . These applications are particularly relevant in treating fungal infections and estrogen-dependent cancers.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to alterations in cellular function, potentially contributing to their biological activity.
Biochemical Pathways
Similar compounds have been found to affect various biological pathways, leading to a wide range of biological activities . These activities can result in downstream effects that contribute to the overall action of the compound.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its overall efficacy and safety profile.
Result of Action
Similar compounds have been found to have significant antiproliferative potential, indicating that they may be promising candidates for treating different types of cancers, particularly lung cancer .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds . These factors can include the presence of other compounds, pH levels, temperature, and more.
properties
IUPAC Name |
6-(4-chlorophenyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUJYESEQYWBKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292592 | |
Record name | 6-(4-chlorophenyl)-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine | |
CAS RN |
91349-35-8 | |
Record name | NSC84008 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(4-chlorophenyl)-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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